molecular formula C14H22N2O2 B13719691 4-Isobutoxy-2-morpholinoaniline

4-Isobutoxy-2-morpholinoaniline

Cat. No.: B13719691
M. Wt: 250.34 g/mol
InChI Key: XHYYSPOFBXCWKH-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-morpholinoaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isobutoxy group and a morpholino group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2-morpholinoaniline can be achieved through a multi-step process. One common method involves the reaction of 4-isobutoxyaniline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonediimine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The isobutoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinonediimine compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isobutoxy-2-morpholinoaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-morpholinoaniline involves its interaction with specific molecular targets. The compound can undergo oxidation to form reactive intermediates that interact with nucleophiles. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinoaniline: Similar in structure but lacks the isobutoxy group.

    4-Isobutoxyaniline: Similar in structure but lacks the morpholino group.

    2-Morpholinoaniline: Similar in structure but with different substitution patterns.

Uniqueness

4-Isobutoxy-2-morpholinoaniline is unique due to the presence of both the isobutoxy and morpholino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-(2-methylpropoxy)-2-morpholin-4-ylaniline

InChI

InChI=1S/C14H22N2O2/c1-11(2)10-18-12-3-4-13(15)14(9-12)16-5-7-17-8-6-16/h3-4,9,11H,5-8,10,15H2,1-2H3

InChI Key

XHYYSPOFBXCWKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)N2CCOCC2

Origin of Product

United States

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